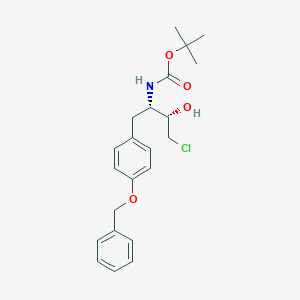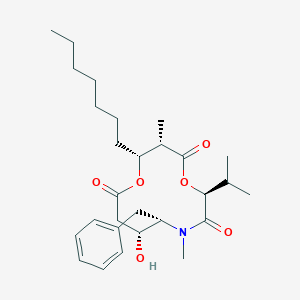![molecular formula C21H31ClN2O B064583 (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride CAS No. 171261-31-7](/img/structure/B64583.png)
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide; hydrochloride, also known as BU08028, is a chemical compound that belongs to the class of opioid ligands. BU08028 has been found to have a high affinity for the kappa opioid receptor, which is a type of receptor that is involved in pain management, mood regulation, and addiction.
Mechanism of Action
The kappa opioid receptor is known to play a key role in the regulation of pain and mood. When activated, the kappa opioid receptor can produce analgesic effects, which means that it can reduce the perception of pain. (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride binds to the kappa opioid receptor and activates it, leading to the production of these analgesic effects. In addition to its analgesic effects, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has also been found to produce antidepressant effects in animal models.
Biochemical and Physiological Effects:
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been found to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and reduced locomotor activity. In addition, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been found to produce antidepressant effects, as well as anxiolytic effects, which means that it can reduce anxiety. (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has also been found to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride is its high selectivity for the kappa opioid receptor, which reduces the risk of side effects that are commonly associated with other opioid drugs. In addition, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been found to produce a range of effects that are relevant to pain management, depression, and addiction, which makes it a promising candidate for further research.
One limitation of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride. One possibility is to further investigate its potential therapeutic applications in the treatment of pain, depression, and addiction. Another possibility is to explore its mechanism of action in more detail, in order to better understand how it produces its effects. Finally, future research could focus on developing more potent and longer-lasting versions of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride, in order to improve its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride was first reported by researchers at the University of North Carolina at Chapel Hill in 2007. The synthesis method involves several steps, including the reaction of 3-phenylprop-2-enoyl chloride with N-butylpiperidine, followed by the reduction of the resulting iminium ion with sodium borohydride. The final step involves the reaction of the resulting amine with 8-methyl-8-azabicyclo[3.2.1]octan-3-one to produce (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride.
Scientific Research Applications
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been widely studied for its potential therapeutic applications in the treatment of pain, depression, and addiction. It has been found to be a highly selective kappa opioid receptor agonist, which means that it can activate this receptor without affecting other opioid receptors in the body. This selectivity is important because it reduces the risk of side effects that are commonly associated with other opioid drugs.
properties
CAS RN |
171261-31-7 |
|---|---|
Molecular Formula |
C21H31ClN2O |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O.ClH/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;/h5-10,13,18-20H,3-4,11-12,14-16H2,1-2H3;1H/b13-10+; |
InChI Key |
PIRCALUPZAXTFN-RSGUCCNWSA-N |
Isomeric SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.Cl |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.Cl |
Canonical SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.Cl |
synonyms |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenyl-prop-2-e namide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)


![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)




